molecular formula C16H19N B3152807 2-(4-Tert-butylphenyl)aniline CAS No. 744262-30-4

2-(4-Tert-butylphenyl)aniline

Cat. No.: B3152807
CAS No.: 744262-30-4
M. Wt: 225.33 g/mol
InChI Key: LBDDWXMDUAOXFF-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)aniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of a tert-butyl group attached to the para position of the phenyl ring, which is further connected to an aniline group. This compound is known for its steric hindrance due to the bulky tert-butyl group, which influences its chemical reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Tert-butylphenyl)aniline can be synthesized through various methods. One common approach involves the nitration of 4-tert-butylbenzene to form 4-tert-butyl-1-nitrobenzene, followed by reduction to yield this compound. The reduction step can be carried out using reagents such as iron powder and hydrochloric acid or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and catalysts is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)aniline undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The presence of the electron-donating tert-butyl group makes the aromatic ring more reactive towards electrophiles.

    Oxidation: The aniline group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The aniline group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as or in the presence of a like .

    Oxidation: Reagents like or .

    Reduction: Reagents such as with or with .

Major Products Formed

    Electrophilic Aromatic Substitution: Halogenated derivatives of this compound.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

Scientific Research Applications

2-(4-Tert-butylphenyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butylaniline
  • 4-tert-Butylaniline
  • 2,4,6-Tri-tert-butylaniline
  • 2-Isopropylaniline

Uniqueness

2-(4-Tert-butylphenyl)aniline is unique due to the specific positioning of the tert-butyl group on the phenyl ring, which significantly influences its chemical reactivity and steric properties. This makes it distinct from other similar compounds and provides unique advantages in various applications.

Properties

IUPAC Name

2-(4-tert-butylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-16(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)17/h4-11H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDDWXMDUAOXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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